delta-Decalactone, (+)-

概要

説明

Delta-Decalactone, also known as δ-Decalactone, is a chemical compound classified as a lactone . It naturally occurs in fruit and milk products in traces . It is the main flavor compound found in nonfat dry milk, evaporated and dried whole milk . It is also reported to be responsible for the coconut-like off-flavor in fat-containing dairy products .

Synthesis Analysis

Delta-Decalactone can be obtained from both chemical and biological sources . Chemically, it is produced from Baeyer–Villiger oxidation of delfone . From biomass, it can be produced via the hydrogenation of 6-amyl-α-pyrone . A synthetic strategy to control the polymerization thermodynamics was developed by copolymerizing δ-decalactone (δDL) with either ε-decalactone (εDL) or ε-caprolactone (εCL) at room temperature (RT), with diphenyl phosphate (DPP) as catalyst .Molecular Structure Analysis

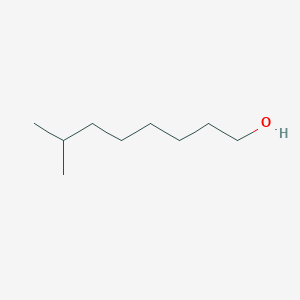

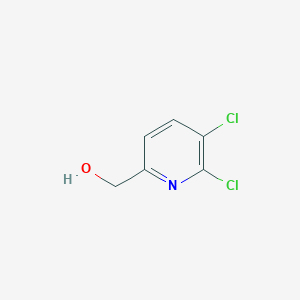

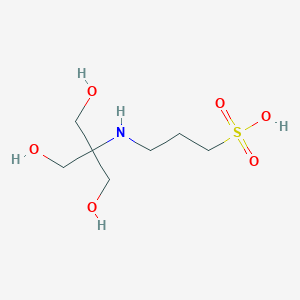

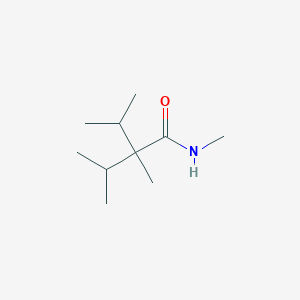

The molecular formula of Delta-Decalactone is C10H18O2 .Chemical Reactions Analysis

The thermodynamic stability of PδDL- co -εDL and PδDL- co -εCL increased with increased comonomer ratio in the feed, to 10% and 30% monomeric δDL, respectively, at 110 °C . This is in contrast to the PδDL homopolymer, which under the same conditions depolymerized to 70% monomeric δDL at equilibrium .Physical And Chemical Properties Analysis

Delta-Decalactone has a molar mass of 170.252 g·mol −1 . It has a density of 0.954 g/mL at 25 °C (lit.) . Its melting point is -27 °C (lit.) and boiling point is 117-120 °C/0.02 mmHg (lit.) . It is soluble in water (4 mg/ml at 28°C), alcohols, and propylene glycol .科学的研究の応用

Flavor Enhancement in Dairy Products : Delta-decalactone enhances the retronasal creamy flavor of full-fat cream when added above its threshold level, contributing significantly to the sensory experience (Schlutt et al., 2007).

Perfumes and Pharmaceuticals Intermediate : It serves as an important intermediate compound for perfumes and pharmaceuticals, showcasing its versatility in different industrial applications (Xiao-lan, 2007).

Biobased Production : A new process for producing delta-decalactone from biomass-based platform chemical 6PP has been proposed, indicating its potential for green synthesis from lignocellulosic biomass (Alam et al., 2018).

Key Aroma Compound in Fruits : It is a key aroma compound in apricots, contributing to their unique flavor, highlighting its importance in the food industry (Greger & Schieberle, 2007).

Biomedical Applications : Delta-decalactone copolymers show promise for development towards biomedical applications due to their biodegradability and low toxicity (Bansal et al., 2015).

Agricultural Pest Management : It restrained aphid probing at the ingestional phase and had a strong and durable limiting effect, expressed at the phloem level, suggesting its use in pest management (Boratyński et al., 2016).

Authenticity Assessment in Fruits : Gamma- and delta-decalactone can be assessed for authenticity in prunus fruits, such as peaches and apricots, by gas chromatography, important for quality control in the food industry (Tamura et al., 2005).

Sustainable Polymer Development : Research has focused on the sustainable polymer development from delta-decalactone, showing its potential in creating eco-friendly materials (Schneiderman et al., 2014; Martello et al., 2012).

Thermoplastic Polyurethane Elastomers : Bio-based poly(delta-decalactone) diols can be used as a soft segment in thermoplastic polyurethanes with good elastomeric properties, highlighting its application in material science (Tang et al., 2014).

Microbial Production : Natural delta-decalactone is an important constituent of several natural flavorings and can be produced by various microorganisms like Basidiomycetes and Saccharomyces cerevisiae, illustrating its biotechnological production potential (Schaft et al., 1992).

将来の方向性

To extend the use of naturally occurring δ-lactones within the polymer field, and to gain control over their equilibrium behavior, δDL was ring-opening copolymerized (ROcP) with more thermodynamically favored monomers, ε-decalactone (εDL) and ε-caprolactone (εCL) . This approach could be a promising direction for future research and applications.

特性

IUPAC Name |

(6R)-6-pentyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h9H,2-8H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBSPIPJMLAMEP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H]1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904960 | |

| Record name | (+)-delta-Decalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-6-Pentyltetrahydropyran-2-one | |

CAS RN |

2825-91-4 | |

| Record name | delta-Decalactone, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002825914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-delta-Decalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .DELTA.-DECALACTONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37370L6J1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[Chloro(dideuterio)methyl]-4-fluorobenzene](/img/structure/B36288.png)

![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B36296.png)